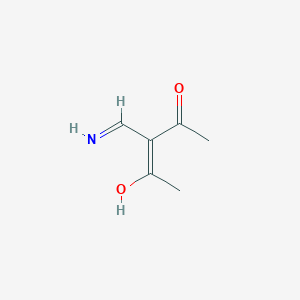
3-(Aminomethylene)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethylene)pentane-2,4-dione is an organic compound with the molecular formula C6H9NO2 It is also known by its IUPAC name, (3Z)-4-hydroxy-3-(iminomethyl)-3-penten-2-one This compound is notable for its enamine structure, which features a conjugated system of double bonds and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Aminomethylene)pentane-2,4-dione can be synthesized through the reaction of 3-formylacetylacetone with primary amines. The reaction typically involves the formation of an enamine intermediate. For example, the treatment of 3-formylacetylacetone with benzylamine, tert-butylamine, or (S)-methylbenzylamine leads to the formation of the corresponding Schiff bases . The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, and then isolating the product through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethylene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Aminomethylene)pentane-2,4-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Aminomethylene)pentane-2,4-dione involves its ability to form stable enamine structures. These structures can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other interactions. The compound’s conjugated system allows it to participate in electron transfer processes, which can influence its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylacetylacetone: A precursor to 3-(Aminomethylene)pentane-2,4-dione, it shares a similar structure but lacks the amino group.
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: A derivative with a pyridine ring, it exhibits different chemical properties due to the presence of the aromatic ring.
3-(Amino(methylthio)methylene)pentane-2,4-dione: A sulfur-containing derivative, it has distinct reactivity compared to the parent compound.
Uniqueness
This compound is unique due to its enamine structure, which imparts specific chemical properties and reactivity. Its ability to form stable Schiff bases and chelate ligands makes it valuable in various chemical and biological applications. The compound’s versatility in undergoing different types of reactions further enhances its utility in research and industry.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(E)-4-hydroxy-3-methanimidoylpent-3-en-2-one |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6(3-7)5(2)9/h3,7-8H,1-2H3/b6-4+,7-3? |
Clé InChI |
BMGPWEKVYXCJFY-AYPPTXKOSA-N |
SMILES isomérique |
C/C(=C(/C=N)\C(=O)C)/O |
SMILES canonique |
CC(=C(C=N)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13058799.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13058802.png)
![1-[[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate](/img/structure/B13058805.png)
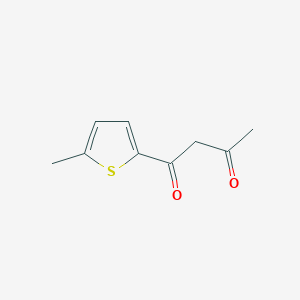
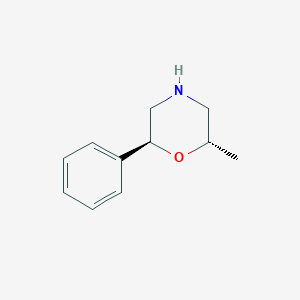
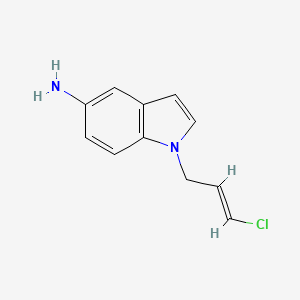
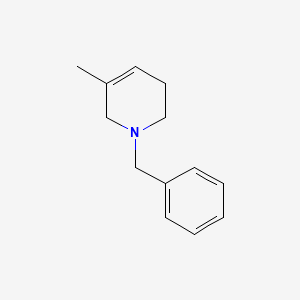
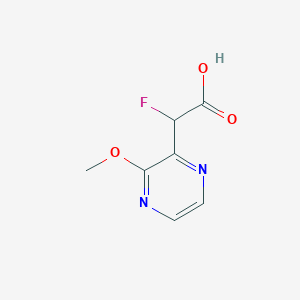
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13058844.png)
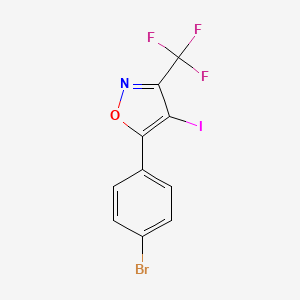
![8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B13058849.png)
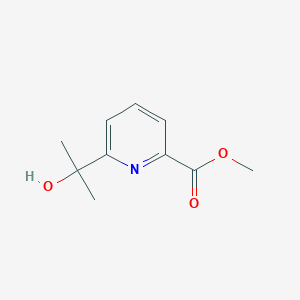
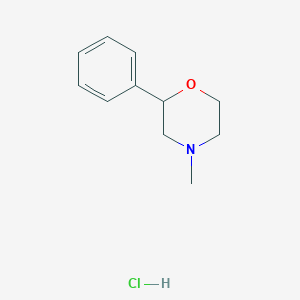
![4-[4-(4-fluorophenyl)phenyl]benzaldehyde](/img/structure/B13058873.png)
